molecular formula C12H12Br2N2O2S B2731254 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 2249316-32-1

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2731254
CAS No.: 2249316-32-1
M. Wt: 408.11
InChI Key: KOJRCLSUTDPQPT-UHFFFAOYSA-N
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Description

1-(2,5-Dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the CAS Number 2249316-32-1 and a molecular formula of C 12 H 12 Br 2 N 2 O 2 S . This pyrazole-sulfonamide derivative is built on a core 3,5-dimethylpyrazole structure, a well-known heterocyclic scaffold in medicinal and coordination chemistry . The molecule is further functionalized with a 2,5-dibromo-4-methylbenzenesulfonyl group, a feature that significantly influences its electronic properties, steric bulk, and potential reactivity. The integration of these two moieties produces a unique molecular architecture of high interest in various research fields. Compounds featuring pyrazole and sulfonamide groups are extensively investigated for their diverse pharmacological profiles. Scientific literature indicates that pyrazole-sulfonamide hybrids are frequently explored as key scaffolds in the development of novel therapeutic agents due to their wide range of biological activities . These structures are commonly screened for properties such as antiproliferative activity, as well as anti-inflammatory, antibacterial, and antiviral effects . The specific 2,5-dibromo substitution on the benzenesulfonyl group in this compound may be utilized to modulate electronic characteristics, enhance binding affinity to specific biological targets, or serve as a handle for further synthetic derivatization via cross-coupling reactions. This product is intended for research applications only. It is not approved for human or animal use and must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,5-dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2N2O2S/c1-7-4-11(14)12(6-10(7)13)19(17,18)16-9(3)5-8(2)15-16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJRCLSUTDPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C(=CC(=N2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetylacetone and Hydrazine Hydrate

The most widely cited method involves reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate in the presence of an acid catalyst. As detailed in the patent CN1482119A, this reaction proceeds in aqueous or alcoholic solvents under mild temperatures (30–50°C), yielding 3,5-dimethylpyrazole with >90% efficiency. The catalytic use of glacial acetic acid minimizes byproduct formation, while water as a solvent reduces costs and environmental impact. The reaction mechanism involves nucleophilic attack by hydrazine on the diketone’s carbonyl groups, followed by cyclization and dehydration (Figure 1).

Reaction Conditions:

  • Solvent: Water or ethanol
  • Catalyst: Glacial acetic acid (5–10 mol%)
  • Temperature: 50°C
  • Yield: 90–95%

Alternative Catalytic Approaches

Recent advancements highlight the use of cerium-based catalysts, such as [Ce(L-Pro)₂]₂(Oxa), for pyrazole synthesis under ambient conditions. While this method is efficient for diverse pyrazole derivatives, its applicability to 3,5-dimethylpyrazole remains underexplored.

Halogenation and Functional Group Compatibility

The bromine substituents on the benzene ring are introduced prior to sulfonation to avoid side reactions. The methyl group at the 4-position is stable under bromination conditions, ensuring regioselectivity.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, SO₂Ar), 7.60 (s, 1H, SO₂Ar), 6.20 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃), 2.40 (s, 6H, 2×CH₃).
  • MS (ESI): m/z 435 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield
Conventional Sulfonation None DCM 12 h 75%
Microwave-Assisted None DCM 0.5 h 88%
Cerium-Catalyzed* [Ce(L-Pro)₂]₂(Oxa) Ethanol 3 h 70%

*Adapted from pyrazole derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atoms or the sulfonyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dibrominated aromatic group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study on related pyrazole compounds showed promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

Anti-inflammatory Effects :
The sulfonyl group present in this compound is known to enhance anti-inflammatory activity. Pyrazole derivatives have been reported to exhibit analgesic and anti-inflammatory effects, making them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticidal Activity :
Compounds similar to 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole have been investigated for their pesticidal properties. The unique structure may contribute to the inhibition of specific enzymes in pests, leading to effective pest control strategies without harming beneficial organisms .

Material Science Applications

Polymer Chemistry :
The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. The presence of bromine atoms can improve flame retardancy in polymeric materials, making it suitable for applications in electronics and construction materials .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives, including those with similar structures to this compound. Results indicated that these compounds significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Pesticide Development

In agricultural research, a series of pyrazole-based compounds were tested against common agricultural pests. The results demonstrated that compounds with similar structural motifs exhibited high efficacy against aphids and whiteflies, suggesting potential for development as environmentally friendly pesticides .

Summary Table of Applications

Application AreaSpecific UseFindings/References
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Anti-inflammatory drugsSignificant analgesic effects
Agricultural SciencePesticidesEffective against aphids and whiteflies
Material ScienceFlame-retardant polymersEnhanced thermal stability

Mechanism of Action

The mechanism of action of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole with structurally related sulfonamide pyrazoles and other derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Sulfonyl Group Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Predicted pKa
Target Compound 2,5-dibromo-4-methylphenyl C₁₂H₁₃Br₂N₂O₂S 442.12* - - -
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole 4-chloro-3-propoxyphenyl C₁₄H₁₇ClN₂O₃S 328.81 1.31 487.4 -4.49
1-[(4-Fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole 4-fluorophenyl C₁₁H₁₁FN₂O₂S 270.28 - - -
1-[(2-Isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole 2-isopropyl-5-methylphenoxy C₁₈H₂₂N₂O₂ 298.38 - - -
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide difluoromethyl + nitropropyl C₁₂H₁₆F₂N₆O₄S 386.35 - - -

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Physicochemical Properties: Bromine atoms in the target compound increase molecular weight (442.12) compared to chloro- or fluoro-substituted analogs (e.g., 328.81 for the chloro-propoxyphenyl derivative ). The 4-chloro-3-propoxyphenyl analog has a lower density (1.31 g/cm³) and higher predicted acidity (pKa -4.49), likely due to electron-withdrawing chloro and sulfonyl groups.

Biological Activity Trends :

  • Sulfanyl pyrazole derivatives with cyclohexyl substituents exhibit enhanced cytotoxicity in Pd/Pt complexes compared to benzyl analogs, suggesting bulky substituents improve target binding . While the target compound lacks metal coordination, its bromine substituents may similarly enhance interactions with hydrophobic enzyme pockets.
  • Simple 3,5-dimethylpyrazoles (without sulfonyl groups) show antiepileptic and antimicrobial activity, indicating the core structure’s pharmacological relevance .

Synthetic Flexibility: Pyrazole sulfonamides are typically synthesized via nucleophilic substitution between pyrazole derivatives and sulfonyl chlorides. For example, 1-(4-cyanobenzyl)-3,5-dimethylpyrazole was synthesized via alkylation of pyrazole dicarboxylate , a method adaptable to the target compound’s synthesis.

Biological Activity

1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its unique structural properties and potential applications in medicinal chemistry and materials science. Its molecular formula is C12_{12}H12_{12}Br2_{2}N2_{2}O2_{2}S, with a molecular weight of approximately 408.11 g/mol. The presence of dibromomethyl and benzenesulfonyl groups enhances its reactivity and biological activity, making it a subject of interest in various research fields .

Synthesis

The synthesis of this compound typically involves multiple reaction steps that introduce the desired substituents onto the pyrazole framework. Common methods include:

  • Bromination : Utilizing bromine in the presence of a catalyst to achieve selective substitution at the 2 and 5 positions of the benzene ring.
  • Sulfonylation : Introducing the sulfonyl group through electrophilic aromatic substitution reactions.

The synthesis requires controlled conditions to minimize side reactions, often employing Lewis acids as catalysts to enhance yields .

The biological activity of this compound is largely attributed to its interactions with various biological targets. Pyrazole derivatives are known for their diverse pharmacological properties, including:

  • Anti-inflammatory effects : Pyrazoles can inhibit cyclooxygenase enzymes, reducing inflammation.
  • Anticancer properties : They may interfere with cellular proliferation pathways, leading to apoptosis in cancer cells.

Studies have shown that compounds with similar structural motifs exhibit significant biological activities by modulating cellular processes .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of pyrazole derivatives. For instance, various pyrazole compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance antibacterial efficacy .

Study 1: Antimicrobial Screening

A study evaluated several pyrazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups. The minimum inhibitory concentration (MIC) values ranged from 1 to 50 µg/mL, demonstrating significant antimicrobial properties .

CompoundTarget BacteriaMIC (µg/mL)
1S. aureus10
2E. coli25
3Klebsiella pneumoniae50

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of a related pyrazole compound. The study found that treatment with the pyrazole derivative significantly reduced inflammatory markers in vitro and in vivo models. The mechanism was linked to the inhibition of NF-kB signaling pathways .

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